molecular formula C9H5ClN2O2 B562847 7-Chloro-4-nitroquinoline CAS No. 1076199-85-3

7-Chloro-4-nitroquinoline

Cat. No.: B562847
CAS No.: 1076199-85-3
M. Wt: 208.601
InChI Key: DNMLUVBXPFQOKB-UHFFFAOYSA-N
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Description

7-Chloro-4-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a chlorine atom at the 7th position and a nitro group at the 4th position on the quinoline ring

Biochemical Analysis

Biochemical Properties

7-Chloro-4-nitroquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with oxidative stress-related enzymes and neuroinflammatory markers . These interactions are essential for understanding the compound’s potential therapeutic applications, particularly in the context of neuroinflammation and oxidative stress modulation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can reduce mechanical and thermal hypersensitivities induced by certain chemotherapeutic agents . Additionally, it has been found to reduce anxious behavior and cognitive impairment in animal models, indicating its potential impact on cell signaling pathways and gene expression related to stress and cognitive functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been shown to modulate the activity of nuclear factor-kappa B, interleukin-1beta, tumor necrosis factor-alpha, and inducible nitric oxide synthase . These interactions are crucial for its role in reducing neuroinflammation and oxidative stress .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. In in vitro and in vivo studies, it has been observed that the compound maintains its efficacy over extended periods, reducing oxidative damage and neuroinflammation . These findings highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to reduce mechanical and thermal hypersensitivities without causing significant adverse effects . At higher doses, there may be potential toxic or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with oxidative stress-related enzymes and neuroinflammatory markers are particularly noteworthy

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its therapeutic potential. The compound is transported via specific transporters and binding proteins, influencing its localization and accumulation within target tissues . These factors are critical for optimizing the compound’s efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals play a significant role in this process, ensuring that the compound reaches its intended site of action . Understanding these localization mechanisms is essential for developing targeted therapeutic strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-nitroquinoline typically involves the nitration of 7-chloroquinoline. One common method is the reaction of 7-chloroquinoline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 4th position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Reduction: 7-Chloro-4-aminoquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-4-nitroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their potential use as therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    7-Chloroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitroquinoline: Lacks the chlorine atom, which can affect its biological activity and chemical reactivity.

Uniqueness: 7-Chloro-4-nitroquinoline is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological activities.

Properties

IUPAC Name

7-chloro-4-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-6-1-2-7-8(5-6)11-4-3-9(7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMLUVBXPFQOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652521
Record name 7-Chloro-4-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-85-3
Record name 7-Chloro-4-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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